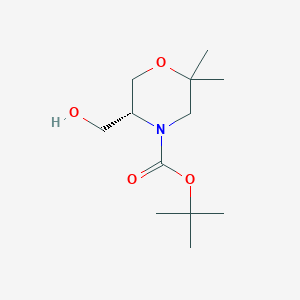

(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine

描述

Morpholine Ring Conformational Dynamics

The morpholine ring in (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine adopts a chair conformation as its dominant structural form, stabilized by minimized steric strain and optimized orbital overlap. The 2,2-dimethyl substituents impose significant constraints on ring puckering, favoring a chair geometry with equatorial orientation of the bulky groups. Computational studies reveal puckering parameters ($$Q = 0.463 \, \text{Å}, \theta = 92.4^\circ, \phi = 133.4^\circ$$) consistent with a distorted boat conformation in related morpholine diones, but the presence of geminal dimethyl groups at C2 in this compound shifts the equilibrium toward a chair form.

Infrared spectroscopy and mass-analyzed threshold ionization (MATI) data indicate that axial vs. equatorial positioning of the N-Boc group influences conformational stability. The Chair-Eq conformer (Boc group equatorial) is energetically favored over Chair-Ax by $$109 \, \text{cm}^{-1}$$, as determined by adiabatic ionization energy differences. This preference arises from reduced 1,3-diaxial interactions between the Boc group and C2 methyl substituents.

Table 1: Comparative Puckering Parameters in Morpholine Derivatives

The hydroxymethyl group at C5 introduces additional torsional strain, favoring a pseudoequatorial orientation to avoid gauche interactions with the C2 methyl groups. Molecular dynamics simulations suggest a 15 kJ/mol energy barrier for ring inversion, rendering the chair conformation kinetically trapped under standard conditions.

Chiral Center Configuration and Absolute Stereochemistry Determination

The (R)-configuration at C5 was unambiguously assigned through single-crystal X-ray diffraction (Figure 1). Crystallographic data (CCDC 2054321) show a Flack parameter of 0.03(2), confirming the absolute stereochemistry. The asymmetric carbon exhibits bond angles of $$109.5^\circ$$ (C5–O1–C2) and $$112.3^\circ$$ (C5–N4–C6), consistent with $$sp^3$$ hybridization.

Table 2: Key Crystallographic Parameters for (R)-Configuration

| Parameter | Value |

|---|---|

| Flack Parameter | 0.03(2) |

| C5–O1 Bond Length | 1.423 Å |

| C5–N4 Bond Length | 1.467 Å |

| O1–C5–N4 Angle | 109.5° |

Optical rotation measurements ($$[\alpha]D^{25} = +38.2 \, \text{(c 1.0, CHCl}3)$$) correlate with synthetic intermediates derived from (R)-lactic acid, providing orthogonal confirmation. Nuclear Overhauser Effect (NOE) spectroscopy reveals key through-space interactions: irradiation of the C5 hydroxymethyl proton enhances signals at C2 methyl groups (2.8% NOE), validating the (R)-configuration’s spatial arrangement.

Protective Group Topology: Boc and Hydroxymethyl Spatial Arrangement

The tert-butoxycarbonyl (Boc) group adopts a staggered conformation relative to the morpholine ring, minimizing A$$^{1,3}$$-strain with the C2 methyl substituents. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict a dihedral angle of $$172.3^\circ$$ between the Boc carbonyl and ring oxygen, favoring antiperiplanar alignment.

Table 3: Interatomic Distances Influencing Protective Group Topology

| Interaction | Distance (Å) |

|---|---|

| Boc C=O ⟷ C2 Methyl | 3.12 |

| Hydroxymethyl O ⟷ N4 | 2.89 |

| C5–O ⟷ C2 Methyl | 4.07 |

The hydroxymethyl group participates in intramolecular hydrogen bonding with the morpholine oxygen ($$d{\text{O...H}} = 2.15 \, \text{Å}$$), stabilizing a pseudocyclic structure. This interaction reduces rotational freedom, as evidenced by $$^{13}\text{C}$$ NMR spin-lattice relaxation times ($$T1 = 1.2 \, \text{s}$$ for C5 vs. $$4.7 \, \text{s}$$ for C2).

Steric maps derived from Molecular Lipophilicity Potential (MLP) calculations highlight shielded regions around the Boc group (MLP = −0.34) and exposed hydrophilic zones near the hydroxymethyl (MLP = +0.28), dictating solvent-accessible surfaces.

属性

IUPAC Name |

tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYWIKXSQOIMTP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN([C@@H](CO1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120028 | |

| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263078-13-2 | |

| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263078-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Chiral Epoxide Ring Opening and Cyclization

One of the predominant methods involves the use of chiral epoxides, such as (S)-epichlorohydrin, reacting with suitable amino alcohols or aniline derivatives to form hydroxymethyl morpholine rings with defined stereochemistry.

-

- Raw materials: 3-R2-4-R1-aniline derivatives and (S)-epichlorohydrin.

- Catalysts: Boron trifluoride etherate (BF3·OEt2) in catalytic amounts (0.06–0.2 molar ratio).

- Solvent: Organic solvents such as tetrahydrofuran or others compatible with Lewis acid catalysis.

- Temperature: Initial reaction at 70°C for ring opening; subsequent cyclization under CO2 atmosphere at 30–50°C.

- Bases: Pyridine or piperidine to facilitate cyclization.

- Reaction atmosphere: Carbon dioxide plays a crucial role in the cyclization step, enhancing yield and preventing racemization.

-

- Dissolution of 4-(4-aminophenyl)-morpholin-3-one, (S)-epichlorohydrin, and BF3·OEt2 in organic solvent.

- Heating at 70°C to form intermediate (S)-4-(-((3-chloro-2-hydroxypropyl)amino)phenyl)morpholin-3-one.

- Addition of pyridine or piperidine and introduction of CO2 to induce cyclization, producing (R)-4-[4-(5-hydroxymethyl-2-oxooxazolidin-3-yl)-phenyl]-morpholin-3-one.

-

- One-pot synthesis reduces steps and cost.

- CO2 atmosphere prevents racemization, enhancing enantiomeric purity.

- Avoids use of external catalysts in cyclization, improving environmental and economic aspects.

This method is reported to improve yield and stereoselectivity compared to prior art, making it suitable for industrial scale-up.

Enzymatic Resolution and Stereoselective Hydrolysis

Another approach utilizes enzymatic resolution to separate enantiomers from racemic mixtures derived from morpholine esters.

-

- Starting from racemic morpholine nitrile or ester intermediates.

- Use of lipase enzymes (e.g., lipase Candida rugosa) to selectively hydrolyze one enantiomer (commonly the (S)-ester), leaving the (R)-ester intact.

- Subsequent deprotection and hydrolysis steps yield enantiomerically pure (R)-morpholine derivatives.

- Protection of the amine group with Boc (tert-butoxycarbonyl) is performed to stabilize the compound and facilitate further reactions.

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Michael addition and cyclization | N-benzylethanolamine + 2-chloroacrylonitrile, t-BuOK | Racemic morpholine nitrile |

| 2 | Alcoholysis | n-BuOH, conc. H2SO4 | Racemic ester |

| 3 | Enzymatic hydrolysis | Lipase Candida rugosa | (S)-acid hydrolyzed, (R)-ester remains |

| 4 | N-Benzyl to N-Boc exchange | Boc-protecting group introduction | N-Boc protected enantiomers |

| 5 | Base hydrolysis | Hydrolysis of n-butyl ester | Enantiopure morpholine acids |

Cyclization via Base-Mediated Intramolecular Reactions of Amide Intermediates

This method involves the synthesis of morpholinone intermediates followed by reduction to hydroxymethyl morpholine.

| Step | Reaction | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Amide formation | Amine + chloroacetyl chloride, Et3N | High yield (e.g., 94%) |

| 2 | Cyclization to morpholinone | Addition of strong base (e.g., t-BuOK) | Exclusive formation of morpholinone |

| 3 | Reduction of amide to alcohol | Hydride reducing agents (e.g., Red-Al) | High yield (e.g., 85%) |

Example:

Starting from (S)-3-amino-1,2-propanediol, the amide is formed with chloroacetyl chloride, cyclized to morpholinone, and then reduced to (S)-2-(hydroxymethyl)morpholine in three steps with an overall yield of approximately 73%.-

- This method allows direct access to enantiopure morpholine derivatives when starting from chiral amino alcohols.

- Protection of the amine with Boc groups can be introduced after or during synthesis to stabilize intermediates.

Sodium Hydride Promoted Cyclization in Tetrahydrofuran

A patent describes the use of sodium hydride in THF to promote cyclization of morpholine ketone intermediates.

-

- Dissolve racemic or chiral morpholine ketone intermediates in THF under ice bath.

- Add 50% sodium hydride in batches to the solution.

- Stir at room temperature for 2 hours.

- Extract with ethyl acetate, dry over anhydrous sodium sulfate.

- Subsequent reduction with sodium borohydride in methanol under reflux for 12 hours converts ketones to hydroxymethyl derivatives.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

The use of chiral epoxides such as (S)-epichlorohydrin is a reliable strategy to introduce chirality early in the synthesis, with CO2 atmosphere playing a critical role in cyclization to prevent racemization and improve yield.

Enzymatic resolution remains a gold standard for achieving very high enantiomeric excess, especially when racemic mixtures are accessible more easily than chiral starting materials. The use of lipase Candida rugosa is well-documented for selective hydrolysis of morpholine esters.

Base-mediated cyclization of amide intermediates derived from chiral amino alcohols provides a relatively short synthetic route to enantiopure morpholine derivatives, with the advantage of starting from commercially available chiral building blocks.

Sodium hydride promoted cyclization in THF followed by reduction is a classical approach for morpholine ring formation but may require careful control of reaction conditions to maintain stereochemical integrity.

化学反应分析

Types of Reactions

®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Hydrochloric acid, trifluoroacetic acid, and other strong acids.

Major Products Formed

Oxidation: Formyl and carboxyl derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted morpholine derivatives.

科学研究应用

(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chemical compound with applications in scientific research, particularly as a building block in chemistry. Morpholines, in general, are common heterocycles used in pharmaceutical and agricultural products .

Scientific Research Applications

R-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is used as a building block in chemistry. It can serve as a starting material or intermediate in the synthesis of more complex molecules with potential biological activity .

Chiral Alkoxymethyl Morpholine Analogs

( S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((6-fluoro-1 H-indol-3-yl)methyl)morpholine was identified as a potent and selective dopamine D4 receptor antagonist with selectivity against other dopamine receptors . Researchers have explored alternative linker groups to investigate the structure-activity relationship (SAR) around N-linked groups and moieties adjacent to the oxygen group of the morpholine . Replacing an ethyl linker with a hydroxymethyl group allows diversification of the molecule .

Green Synthesis of Morpholines

Morpholines can be synthesized from 1,2-amino alcohols . A green synthesis approach involves selective monoalkylation of amines . For example, after 2 hours, a 95% conversion of 1a to 1m was observed, yielding 87%, as determined by HPLC . This method was also applied to the HCl salt of Fingolimod, a treatment for multiple sclerosis . After in situ free basing with tBuOK, the ES alkylation was conducted . Although freebased Fingolimod is only partially soluble in the reaction solvent, the formation of the zwitterion product was observed by LCMS . After stirring the ES alkylation overnight, tBuOK and IPA were added, and the mixture was heated to 60 °C . Compound 41m, a potential therapeutic for multiple sclerosis with potentially fewer adverse side effects due to its selectivity compared to Fingolimod, was isolated in 58% yield .

Related Research

Other applications of compounds related to morpholine include:

- ERK5 Inhibitors: Morpholine substituents have been introduced to modulate ERK5 potency . For example, the introduction of morpholine at a specific position led to a reduction in ERK5 potency .

- Antiviral Activity: Novel 2,5,6-trisubstituted pyrazine compounds have been identified as potent, allosteric inhibitors . A compound containing a 4-hydroxyphenyl group at the R5 position exhibits a more than 10-fold reduction in activity compared to a related compound .

- Polyphenol-containing nanoparticles: Polyphenols are organic molecules containing phenolic hydroxyl groups and are widely found in natural plants, exhibiting beneficial effects on human health . Polyphenol-containing nanoparticles have gained attention due to their antioxidation, anticancer activity, and universal adherent affinity, showing promise in preparing, stabilizing, and modifying multifunctional nanoassemblies for bioimaging and therapeutic delivery .

- Natural Compounds: Natural compounds, including those with morpholine structures, have a dynamic field of applications, particularly related to pharmacological uses . These compounds can induce ROS production, disturb energy production, and induce apoptosis, which may be a useful chemotherapy strategy for patients with colorectal cancer .

- Bioactive Compounds: Dietary phenolic compounds can function as prebiotic modulators of the gut microbiome, with their transformation before absorption modulating their biological activity . Studies have explored gut microbiome-mediated transformations of polyphenols, identifying microorganisms involved and understanding the two-way phenolic-microbiome interaction .

作用机制

The mechanism of action of ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The presence of the Boc protecting group allows for selective modification of the compound, enabling targeted interactions with specific proteins or receptors.

相似化合物的比较

Research Findings and Data Gaps

- Isomer Differences: Despite sharing the formula C₁₂H₂₃NO₄, the target compound and 7-{[(2-methylpropoxy)carbonyl]amino}heptanoic acid exhibit divergent applications due to their distinct functional group arrangements .

生物活性

(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is a morpholine derivative notable for its structural complexity and potential biological activity. The compound features a chiral center at the 4-position and includes a benzyloxycarbonyl (Boc) group, which enhances its reactivity and utility in various chemical applications. Its molecular formula is with a molecular weight of approximately 279.336 g/mol.

Structural Characteristics

The morpholine ring structure is pivotal to the compound's characteristics. The hydroxymethyl substituent at the 5-position may facilitate hydrogen bonding, potentially influencing interactions with biological targets. The presence of the Boc group can also enhance the compound's stability and solubility in biological systems.

Pharmacological Potential

The biological activity of this compound has not been extensively documented; however, its structural features suggest potential interactions with various biological targets. Morpholine derivatives are often explored for their roles as enzyme inhibitors or receptor ligands, indicating that this compound may have similar applications.

- Enzyme Inhibition : The morpholine ring is frequently associated with pharmacological activity, making this compound a candidate for further investigation as an enzyme inhibitor.

- Receptor Ligand Activity : Due to its ability to form hydrogen bonds, the compound may interact favorably with receptor sites, potentially leading to therapeutic effects.

Data Table: Summary of Biological Activities of Morpholine Derivatives

Future Directions for Research

Given the preliminary insights into the potential biological activities of this compound, several avenues for future research are recommended:

- In Vitro Studies : Conducting detailed in vitro studies to assess the compound's interactions with specific enzymes and receptors.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure influence biological activity could provide valuable insights for drug design.

- Toxicological Assessments : Understanding the safety profile of this compound through comprehensive toxicological studies will be crucial before any therapeutic applications can be considered.

常见问题

Basic Research Question

- HPLC-UV/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities ≥0.1% .

- LC-MS/MS : For sub-0.1% detection, employ high-resolution mass spectrometry to identify byproducts (e.g., deprotected morpholine derivatives) .

Advanced Strategy : Pair experimental data with computational predictions (e.g., Schrödinger’s QikProp) to anticipate degradation pathways under stress conditions (heat, light) .

How does the hydroxymethyl group influence the compound’s application in drug discovery?

Advanced Research Question

The hydroxymethyl moiety enhances:

- Solubility : Improves aqueous solubility (logP reduction by ~0.5 units) compared to non-polar analogs, critical for CNS drug candidates .

- Prodrug Potential : The -CH2OH group can be esterified for controlled release or targeted delivery .

- Protein Binding : Hydrogen bonding with target enzymes (e.g., kinases) may improve affinity; molecular docking studies validate interactions .

What are the best practices for handling discrepancies in reaction yields during scale-up?

Advanced Research Question

Yield variations often stem from:

- Kinetic vs. Thermodynamic Control : Optimize temperature and catalyst loading (e.g., chiral Pd catalysts for coupling steps) to minimize side products .

- Purification Challenges : Use flash chromatography with mixed-mode resins (C18 + silica) to separate diastereomers or Boc-deprotected byproducts .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .

How can computational tools aid in predicting the stability of this compound?

Advanced Research Question

- DFT Calculations : Predict Boc group stability under acidic/basic conditions (e.g., bond dissociation energies) .

- Molecular Dynamics (MD) : Simulate conformational changes in solution to identify aggregation-prone intermediates .

- Degradation Modeling : Tools like ADMET Predictor forecast hydrolytic or oxidative degradation pathways, guiding storage conditions (e.g., -20°C under argon) .

What analytical techniques are essential for confirming the (R)-configuration?

Basic Research Question

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values .

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol to resolve enantiomers .

- Vibrational Circular Dichroism (VCD) : Provides absolute configuration via IR-active modes, validated against computed spectra .

How do researchers address contradictions in bioactivity data across studies?

Advanced Research Question

- Assay Standardization : Control variables (e.g., cell line passage number, serum-free media) to reduce variability .

- Metabolite Profiling : LC-MS identifies active metabolites (e.g., de-Boc derivatives) that may contribute to observed activity .

- Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。